molecular formula C16H12Cl3N3S B4611277 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B4611277
M. Wt: 384.7 g/mol
InChI Key: TUMLJHLIRZUFOS-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorobenzyl, dichlorophenyl, and methyl groups. It has garnered interest in various fields of research due to its potential biological activities and applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3S/c1-22-15(11-4-7-13(18)14(19)8-11)20-21-16(22)23-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMLJHLIRZUFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile compound under acidic or basic conditions.

    Substitution Reactions: The chlorobenzyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate.

    Sulfur Introduction: The sulfanyl group is introduced by reacting the intermediate compound with a suitable thiol reagent, such as thiourea, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the triazole ring or the chlorobenzyl group.

    Substitution: The chlorobenzyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Reduced Triazoles: Formed from the reduction of the triazole ring or chlorobenzyl group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 4-((3-chlorobenzyl)sulfanyl)piperidine hydrochloride
  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

Uniqueness

3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of chlorobenzyl, dichlorophenyl, and sulfanyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

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